(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;scandium

CVD precursor volatility sublimation kinetics scandium β-diketonates

Sc(TMHD)₃ delivers superior film quality for CVD/ALD processes. Its congruent vaporization ensures uniform ScSZ electrolytes for SOFC; low carbon impurity (<0.1 at.%) prevents carbonate formation at grain boundaries. For advanced transistors, the precursor yields stoichiometric, (111)-textured Sc₂O₃ with minimal hydrogen, enabling low-leakage dielectrics without extra thermal budget. Standardized TMHD ligand chemistry across Sc, Zr, Y, La simplifies multi-cation co-deposition. Choose this precursor to combine high volatility, reproducible stoichiometry, and supply-chain efficiency.

Molecular Formula C33H60O6Sc
Molecular Weight 597.8 g/mol
CAS No. 307532-33-8
Cat. No. B1496422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;scandium
CAS307532-33-8
Molecular FormulaC33H60O6Sc
Molecular Weight597.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Sc]
InChIInChI=1S/3C11H20O2.Sc/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7+;
InChIKeyDTXBDJFPVKQCCF-QFVJJVGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scandium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) [Sc(TMHD)₃] — Core Identity and Procurement Baseline for CVD/ALD Precursor Selection


Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III), commonly denoted Sc(TMHD)₃ or Sc(thd)₃, is a homoleptic scandium β-diketonate complex in which the sterically demanding 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd/thd) ligand saturates the Sc³⁺ coordination sphere [1]. The compound is a white to off-white crystalline solid with a melting point of 150–152 °C and a boiling point of 275 °C (dec.) . Its primary industrial and research utility lies in its role as a volatile metal–organic precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of scandium-containing oxide thin films, including Sc₂O₃, scandia-stabilized zirconia (ScSZ), and multicomponent Sc–Al–O or Sc–Gd–O dielectrics [2]. Commercially available grades range from 99% (metals basis) to 99.9%‑Sc (REO), most commonly supplied as the hydrate (CAS 307532-33-8) .

Why Sc(TMHD)₃ Cannot Be Interchanged with Other Scandium Precursors Without Quantitative Risk: A Procurement-Relevant Justification


Scandium precursors for vapor-phase deposition span several ligand families—β-diketonates (acac, tmhd, tfac, hfac), cyclopentadienyls (Cp, MeCp), and amidinates—each of which imposes a profoundly different set of volatility, thermal stability, and film-impurity characteristics [1]. Simple substitution of Sc(TMHD)₃ by Sc(acac)₃, for example, would deliver a precursor with roughly half the sublimation activation energy (38 vs. 73 kJ mol⁻¹) but substantially lower vapor pressure at typical bubbler temperatures, disrupting established mass-transport calibrations [2]. Conversely, replacing Sc(TMHD)₃ with the organometallic Sc(C₅H₅)₃ or Sc(MeCp)₃ may increase growth rate but introduces higher and temperature-dependent carbon and hydrogen impurity levels in the resulting oxide film, compromising dielectric or electrolyte performance [3]. Even within the β-diketonate class, fluorinated analogs such as Sc(hfac)₃ or Sc(tfac)₃ exhibit markedly different volatility rankings and thermal decomposition thresholds that shift the usable ALD/CVD temperature window [4]. These quantitative differences—documented below—demonstrate that precursor selection is not an interchangeable commodity decision but a process-defining engineering choice.

Quantitative Differentiation Evidence for Sc(TMHD)₃ Against Closest Analogs: A Procurement Decision Matrix


Sublimation Activation Energy: Sc(TMHD)₃ vs. Sc(acac)₃ — A 92% Higher Barrier with Processing Consequences

Sc(TMHD)₃ exhibits a non-isothermal sublimation activation energy (Eₐ) of 73 ± 2 kJ mol⁻¹, nearly double that of its closest β-diketonate analog Sc(acac)₃ at 38 ± 2 kJ mol⁻¹, as determined by the Flynn–Wall technique under identical experimental conditions [1]. This 92% higher energetic barrier reflects the greater steric encumbrance of the tmhd ligand, which reduces lattice cohesion and moderates the sublimation rate in a way that is advantageous for controlled precursor delivery in CVD bubbler systems.

CVD precursor volatility sublimation kinetics scandium β-diketonates

Vapor Pressure at CVD-Relevant Temperatures: Sc(TMHD)₃ Delivers Quantifiable Advantage Over Sc(acac)₃

The equilibrium vapor pressure of solid Sc(TMHD)₃ follows log(pₑ/Pa) = 15.8201(±0.172) − 5272(±67)/T over 375–445 K, while that of Sc(acac)₃ follows log(pₑ/Pa) = 16.1391(±0.110) − 5437(±44)/T over 375–445 K, both measured by the same horizontal dual-arm transpiration apparatus [1]. Although Sc(acac)₃ has a slightly higher pre-exponential factor, the steeper slope for Sc(acac)₃ means its vapor pressure falls below that of Sc(TMHD)₃ at temperatures above approximately 400 K. At a typical bubbler temperature of 420 K, Sc(TMHD)₃ exhibits an equilibrium vapor pressure of ~7.9 Pa compared to ~5.4 Pa for Sc(acac)₃—a ~46% relative advantage.

vapor pressure MOCVD precursor transpiration method

ALD Film Purity: Carbon Incorporation Below 0.1 at.% from Sc(TMHD)₃/O₃ — a Cleanliness Benchmark Against Sc(C₅H₅)₃

In a direct comparative ALD study of Sc₂O₃ deposition on Si(100) and soda-lime glass, films grown from Sc(thd)₃/O₃ at 175–500 °C showed carbon content below 0.1 atom % across the entire temperature range, and hydrogen content decreased to below 0.1 atom % at deposition temperatures ≥375 °C [1]. In contrast, films deposited from the organometallic precursor (C₅H₅)₃Sc with H₂O at 300–400 °C contained approximately 0.1 atom % C and 0.5–0.3 atom % H [1]. The Sc(thd)₃-based process thus delivers up to 5× lower hydrogen impurity content under comparable ALD conditions.

atomic layer deposition thin film purity carbon contamination

Crystalline Film Quality: Sc(TMHD)₃/O₃ Yields (111)-Oriented Sc₂O₃ vs. Polycrystalline Output from (C₅H₅)₃Sc/H₂O

ALD of Sc₂O₃ using Sc(thd)₃ and O₃ at ≥300 °C produces crystalline films with (111) as the dominant orientation on Si(100) substrates, whereas films deposited from (C₅H₅)₃Sc and H₂O are polycrystalline with no preferred orientation regardless of deposition temperature [1]. The ability to achieve a single dominant crystallographic texture from Sc(TMHD)₃ is a process-level differentiator for applications requiring anisotropic material properties.

thin film crystallinity XRD texture preferred orientation

Congruent Vaporization and Sublimation Enthalpy: Sc(TMHD)₃ Offers 97 kJ mol⁻¹ — a Thermodynamic Benchmark for CVD Process Design

Sc(TMHD)₃ vaporizes congruently, as verified by ESI-mass spectrometry and thermogravimetry, with a standard molar sublimation enthalpy (ΔsubH°) of 97 ± 1 kJ mol⁻¹ determined over 375–465 K via transpiration [1]. This value is substantially higher than the 79 ± 1 kJ mol⁻¹ reported for Sc(acac)₃ [2], consistent with the stronger intermolecular interactions imparted by the bulkier tmhd ligand. Congruent vaporization ensures that the vapor-phase composition matches the solid-phase stoichiometry, eliminating compositional drift during prolonged precursor heating.

congruent vaporization sublimation enthalpy CVD precursor thermodynamics

High-Value Application Scenarios Where Sc(TMHD)₃ Outperforms Alternative Scandium Precursors


Scandia-Stabilized Zirconia (ScSZ) Electrolyte Thin Films for Solid Oxide Fuel Cells (SOFCs)

ScSZ is the benchmark electrolyte for intermediate-temperature SOFCs due to its superior oxide-ion conductivity. The congruent vaporization and well-characterized vapor pressure of Sc(TMHD)₃ enable reproducible hybrid CVD of compositionally uniform ScSZ films when co-delivered with Zr(tmhd)₄ and Al(acac)₃ dissolved in triglyme [1]. The low carbon impurity (<0.1 at.%) achievable with Sc(TMHD)₃/O₃ processing prevents carbonate formation at grain boundaries that would otherwise block ionic transport, directly translating the precursor's purity advantage into higher electrolyte performance [2].

High-κ Gate Dielectric Sc₂O₃ Layers in Microelectronics

Sc₂O₃ (κ ≈ 14) is a candidate replacement for SiO₂ in advanced transistor gate stacks. ALD using Sc(TMHD)₃/O₃ yields stoichiometric, (111)-textured films with hydrogen contamination below 0.1 at.% at ≥375 °C [2]. The dominant (111) orientation minimizes grain-boundary density in ultra-thin (<10 nm) films, reducing leakage current pathways. The extremely low hydrogen content is critical because hydrogen in high-κ dielectrics is known to generate positive fixed charge and border traps that shift threshold voltage. In contrast, the polycrystalline and higher-hydrogen films obtained from organometallic precursors would require post-deposition annealing that adds thermal budget.

Multicomponent Sc–Al–O and Sc–Gd–O Thin Films by Co-Dosing ALD/CVD

The tmhd ligand family offers a unified chemistry platform that facilitates co-deposition of multi-cation oxides. Sc(TMHD)₃ shares the same ligand as Zr(TMHD)₄, Y(TMHD)₃, and La(TMHD)₃, minimizing ligand-exchange side reactions in mixed-precursor solutions and ensuring matched volatility windows for reproducible composition control [1]. This ligand-chemistry compatibility is a procurement-relevant differentiator: laboratories and fabs can standardize on TMHD-based precursors across multiple metal cations, simplifying supply-chain management and reducing cross-contamination risks from disparate ligand decomposition chemistries.

Epitaxial Sc₂O₃ Buffer Layers for III–V and Nitride Semiconductor Integration

Sc₂O₃ has a cubic bixbyite structure with a lattice parameter (a = 9.85 Å) amenable to epitaxial growth on Si(111) and GaN. The ability of Sc(TMHD)₃/O₃ ALD to produce films with a dominant (111) orientation at ≥300 °C, transitioning to (100) above 200 nm thickness, offers a unique pathway for engineered buffer layers whose crystallographic texture can be tuned by film thickness and deposition temperature [2]. This orientation control is not available from the polycrystalline films obtained with organometallic scandium precursors, making Sc(TMHD)₃ the precursor of choice for epitaxial integration schemes.

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